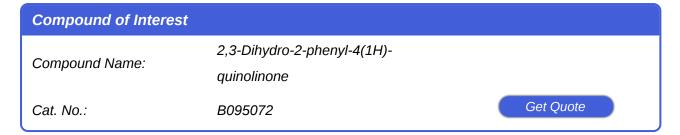


# Discovery of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

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An In-depth Technical Guide on 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

# Introduction

**2,3-Dihydro-2-phenyl-4(1H)-quinolinone**, a heterocyclic compound belonging to the flavanone class, serves as a significant scaffold in medicinal chemistry. Its structure, analogous to flavanones with a nitrogen atom replacing the oxygen in the heterocyclic ring, has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone**, intended for researchers, scientists, and professionals in drug development.

# **Synthesis and Discovery**

The discovery of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** is intrinsically linked to the development of synthetic methodologies for quinolinone structures. A prevalent and efficient method for its synthesis involves a two-step process: the Claisen-Schmidt condensation of a 2'-aminoacetophenone with benzaldehyde to form a 2'-aminochalcone, followed by an intramolecular cyclization.[1][2] Various catalysts and reaction conditions have been explored to optimize this process, including the use of bases like sodium methoxide, acids, and metal catalysts.[3][4][5]

# **Experimental Protocols**



1. Synthesis of 2'-Aminochalcone via Claisen-Schmidt Condensation

This protocol is adapted from a modification of Murphy and Wattanasin's method.[2]

- Materials: 2'-aminoacetophenone, benzaldehyde, methanol, sodium methoxide, tetrahydrofuran (THF).
- Procedure:
  - Dissolve 2'-aminoacetophenone in THF.
  - Add methanolic sodium methoxide and benzaldehyde to the solution at 0°C.
  - Stir the greenish solution for 2 hours, allowing it to warm to room temperature.
  - Perform a standard aqueous workup.
  - Purify the resulting residue by silica gel column chromatography to obtain the 2'aminochalcone as a yellow solid.
- 2. Intramolecular Cyclization to 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Various methods can be employed for the cyclization of the intermediate 2'-aminochalcone.[1] [4][6] A general acid-catalyzed protocol is described below.

- Materials: 2'-aminochalcone, phosphoric acid, acetic acid.
- Procedure:
  - Reflux a solution of the 2'-aminochalcone in a 1:1 mixture of phosphoric acid and acetic acid.[6]
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.



- Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.

# **Data on Synthetic Methods**



Method	Starting Materials	Catalyst/Re agents	Conditions	Yield (%)	Reference
Domino Michael-SNAr	1-Aryl-2- propen-1-one derivatives, primary amines	-	-	54-78	[5]
Imine addition- SNAr	tert-Butyl 2- fluoro-5- nitrobenzoyla cetate, pre- formed imines	-	Room Temperature	-	[5]
Fries-like Rearrangeme nt	N- arylazetidin- 2-ones	Triflic acid	Room Temperature	30-96	[5]
Reduction- Cyclization	Nitro- substituted enones	Iron powder, concentrated HCI	100 °C, 30 min	72-88	[5]
One-Pot Synthesis	o- aminoacetop henones, aromatic aldehydes	Silver(I) triflate	-	-	[4]
Microwave- assisted Cyclization	2- aminochalcon es	Silica gel impregnated with indium(III) chloride	Microwave, solvent-free	>90	[4][6]

# **Physicochemical Properties**



The fundamental physicochemical properties of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** are summarized below.

Property	Value	Reference
Molecular Formula	C15H13NO	[7]
Molecular Weight	223.27 g/mol	[7]
CAS Number	16619-14-0	[7]
Appearance	Solid	-
XLogP3	2.9	[7]

# **Biological Activities and Applications**

**2,3-Dihydro-2-phenyl-4(1H)-quinolinone** and its derivatives have been investigated for a range of biological activities, positioning them as promising candidates for drug development.

# **Cytotoxic and Antitumor Activity**

Several studies have highlighted the cytotoxic potential of quinolinone derivatives against various cancer cell lines.[3][8] The mechanism of action for some of these compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division.[3][8][9]

# **Anti-inflammatory Properties**

The structural similarity to flavonoids, which are known for their anti-inflammatory effects, has prompted the evaluation of **2,3-Dihydro-2-phenyl-4(1H)-quinolinone** derivatives for similar activities.[10] Studies have shown that certain derivatives can inhibit the release of inflammatory mediators.[11]

# **Data on Biological Activity**



Compound/De rivative	Biological Activity	Cell Line/Assay	IC50/Activity	Reference
2-phenyl-2,3- dihydroquinazoli n-4(1H)-one (analogue)	Cytotoxicity	MCF-7	1.3 μΜ	[8]
2-tolyl-2,3- dihydroquinazoli n-4(1H)-one (analogue)	Cytotoxicity	MCF-7	4.0 μΜ	[8]
N-(4- methoxybenzyl)- 2-oxo-N-(3,4,5- trimethoxyphenyl )-1,2,3,4- tetrahydroquinoli ne-6-sulfonamide (D13)	Tubulin Polymerization Inhibition	-	6.74 μΜ	[9]
4-[(2-Furan-2- yl)quinolin-4- yloxy]benzaldehy de (derivative 8)	β-glucuronidase release inhibition	-	5.0 μΜ	[11]
1-[3-[(2-Furan-2- yl)quinolin-4- yloxy]phenyl]etha none (derivative 6)	TNF-α formation inhibition	-	2.3 μΜ	[11]

# Mandatory Visualizations Experimental and Logical Workflows



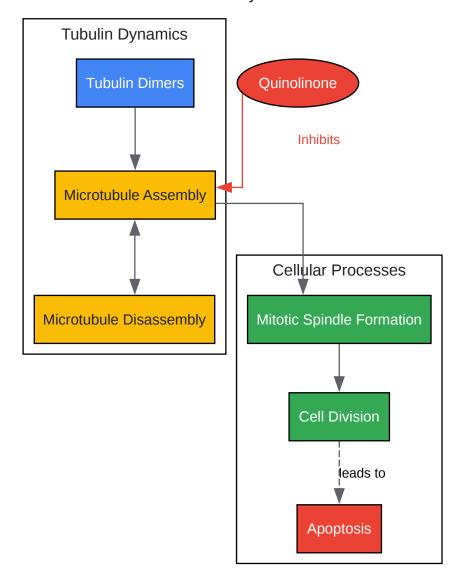


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Caption: General synthetic workflow for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.

# **Signaling Pathways**

Mechanism of Tubulin Polymerization Inhibition





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Caption: Inhibition of tubulin polymerization by quinolinone derivatives.

# Pathway ON (Hh Present) Pathway ON (Hh Present) Pathway OFF (No Hh) PTCH1 inhibits SMO SMO inactive SUFU sequesters GLI GLI processed to repressor form Quinclinone Derivatives Suru releases GLI Proteins activates transcription Target Gene Expression (Cell Proliferation, Survival)



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Caption: Potential intervention of quinolinones in the Hedgehog signaling pathway.

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